N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Description
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Research
This compound has been explored for its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The structural motif of the compound, particularly the 2,5-dimethoxyphenyl group, is significant in the synthesis of novel thiazole derivatives. These derivatives have shown promising activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, which are critical targets in the fight against antibiotic resistance.
Designer Drug Analysis
The 2,5-dimethoxyphenyl moiety is also found in designer drugs, specifically amphetamines and phenethylamines . The compound’s structure could be relevant in forensic toxicology for the development of analytical methods aimed at detecting these substances in biological matrices. This is crucial for understanding the pharmacological activities and potential hazards of new psychoactive substances.
Cardiovascular Drug Synthesis
Compounds with the 2,5-dimethoxyphenyl structure have been synthesized for their cardiovascular effects, such as midodrine hydrochloride, which is known for its blood pressure-increasing effect . The compound may serve as a precursor or a structural inspiration for developing new cardiovascular drugs.
Quantitative Analysis in Biological Matrices
The compound’s structure is suitable for quantitative analysis in various biological matrices . This is essential for drug monitoring and pharmacokinetics studies, where accurate measurement of drug concentrations in tissues and fluids is necessary.
Antifungal Activity
Thiazole derivatives, which include the core structure of the compound, have been reported to exhibit broad-spectrum antifungal activity . This is particularly relevant for drug-resistant strains of Candida, where new therapeutic options are urgently needed.
Neuropharmacology
Given the structural similarity to known psychoactive compounds, this compound could be of interest in neuropharmacological research . It may help in studying the effects of similar compounds on the central nervous system and developing treatments for neurological disorders.
properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-23-10-5-6-12(24-2)11(7-10)17-13(21)8-25-16-20-19-15(26-16)18-14(22)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICKAUEUGINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
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